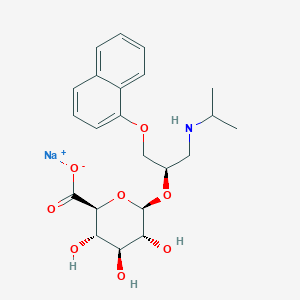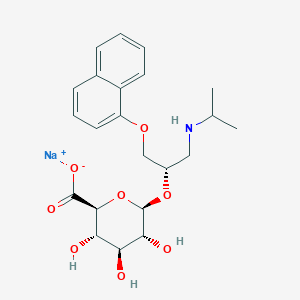
2-Phenylamino-6-chloropurine-9-β-D-riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog with a molecular formula of C16H16ClN5O4 and a molecular weight of 377.79 g/mol . This compound is characterized by the presence of a phenylamino group at the 2-position, a chlorine atom at the 6-position, and a β-D-riboside moiety at the 9-position of the purine ring.
Métodos De Preparación
The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropurine and phenylamine.
Nucleophilic Substitution: The phenylamine undergoes nucleophilic substitution at the 2-position of 6-chloropurine to form 2-phenylamino-6-chloropurine.
Glycosylation: The resulting compound is then glycosylated with β-D-ribose to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
2-Phenylamino-6-chloropurine-9-β-D-riboside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Phenylamino-6-chloropurine-9-β-D-riboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving nucleoside metabolism and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.
Comparación Con Compuestos Similares
2-Phenylamino-6-chloropurine-9-β-D-riboside can be compared with other nucleoside analogs, such as:
6-Chloropurine riboside: This compound lacks the phenylamino group at the 2-position, which may result in different biological activities.
2-Amino-6-chloropurine riboside: This analog has an amino group instead of a phenylamino group at the 2-position, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
117325-41-4 |
|---|---|
Fórmula molecular |
C₁₆H₁₆ClN₅O₄ |
Peso molecular |
377.78 |
Sinónimos |
6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

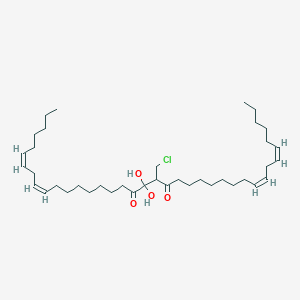
![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
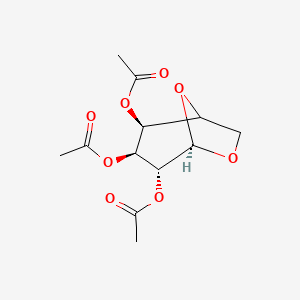
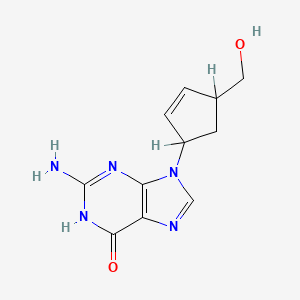
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
